molecular formula C25H25ClN4O2 B1667440 Bisindolylmaleimide I HCl CAS No. 176504-36-2

Bisindolylmaleimide I HCl

Cat. No. B1667440
M. Wt: 448.9 g/mol
InChI Key: XRAMWNCMYJHGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisindolylmaleimide I HCl is a highly selective cell-permeable protein kinase C (PKC) inhibitor . It is structurally similar to staurosporine and acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes .


Synthesis Analysis

Bisindolylmaleimide (BIM)-type compounds arise from natural sources such as arcyriarubin and are biosynthetically related to indolocarbazoles . BIMs are commonly the immediate synthetic precursors of indolocarbazoles . Synthetic endeavors within this class of compounds are broad and have led to the development of both remarkably potent and selective protein kinase inhibitors .


Molecular Structure Analysis

The molecular formula of Bisindolylmaleimide I HCl is C25H25ClN4O2 . It is an enhanced water-soluble form of Bisindolylmaleimide I .


Physical And Chemical Properties Analysis

The molecular weight of Bisindolylmaleimide I HCl is 448.9 g/mol . The compound is solid in form .

Scientific Research Applications

  • Inhibition of Voltage-dependent K+ Currents : Bisindolylmaleimide I has been found to inhibit the voltage-dependent K(+) (Kv) currents in rat mesenteric arterial smooth muscle cells. This inhibition is independent of PKC inhibition and is characterized by its state-, voltage-, time-, and use-dependent manner (Kim et al., 2004).

  • Potential in Anti-cancer Therapy : Beyond its role as a PKC inhibitor, Bisindolylmaleimide derivatives, including Bisindolylmaleimide I, show potential in anti-cancer therapy. They exhibit PKC-dependent and independent biological effects, such as modulating Wnt signaling and inducing apoptosis, thereby repressing uncontrolled proliferation and restoring chemotherapy sensitivity in cancer cells (Pająk et al., 2008).

  • Effect on Hepatocarcinoma Cells : Bisindolylmaleimide alkaloids like BMA-155Cl, derivatives of Bisindolylmaleimide I, have been shown to induce autophagy and apoptosis in human hepatocarcinoma HepG-2 cells through the NF-κB p65 pathway. This suggests their potential as novel anti-cancer drugs (Sun et al., 2017).

  • Inhibition of Glycogen Synthase Kinase-3 Activity : Bisindolylmaleimide I is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which may explain some insulin-like effects on glycogen synthase activity. This indicates its potential role in metabolic regulation (Hers et al., 1999).

  • Modulation of T Cell Apoptosis in Multiple Sclerosis : Bisindolylmaleimide has been found to synergize with apoptotic stimuli in antigen-specific T cells, suggesting its usefulness in modulating T cell apoptosis. This might have implications for treating autoimmune diseases like multiple sclerosis (Wendling et al., 2000).

  • Development of Targeted Drug Delivery Systems : The formulation of liver-specific nanoparticles loaded with Bisindolylmaleimide I has been explored to minimize peripheral side effects due to its poor water solubility and potential to cause arrhythmias. This represents a novel approach in drug delivery and pharmacokinetics (Shkodra et al., 2020).

  • ates tumor necrosis factor (TNF) receptor family-mediated apoptosis in various cell types. This suggests its potential application in cancer therapy, where it could facilitate the elimination of cancer cells through enhanced apoptosis signaling (Rokhlin et al., 2002).
  • Effects on Cardiac Action Potentials : Bisindolylmaleimide I prolongs cardiac action potentials through a protein kinase C-independent mechanism, impacting voltage-activated K(+) and Ca(2+) currents in rat ventricular myocytes. This finding is significant for understanding cardiac electrophysiology and potential therapeutic applications in cardiac diseases (Voutilainen-Myllylä et al., 2003).

  • Calmodulin Protein Interaction : Bisindolylmaleimide compounds, including Bisindolylmaleimide I, have been identified as potential inhibitors of the calmodulin protein. This interaction may have implications for drug development, especially for cancer treatment, as calmodulin plays a critical role in cellular processes (Sosa-Peinado et al., 2022).

  • Identification of Cellular Targets : Proteome-wide identification studies have demonstrated that Bisindolylmaleimide compounds, including Bisindolylmaleimide I, affect multiple cellular targets beyond PKC, impacting cellular signal transduction and potentially leading to new therapeutic applications (Brehmer et al., 2004).

  • Effects on T Lymphocyte Behavior : Studies on bisindolylmaleimide VIII, a related compound, have shown effects on the activation, proliferation, and apoptosis of T lymphocytes. This indicates potential use as an immunosuppressive agent in conditions like acute leukemia (Bing, 2010).

  • Synthesis and Antitumor Activity : The synthesis of novel bisindolylmaleimide and natural amino acid ester conjugates, and their evaluation for antitumor activity, have been explored. Some of these compounds have shown promising cytotoxic profiles against various cancer cell lines (Wang et al., 2010).

Safety And Hazards

Bisindolylmaleimide I HCl may cause eye and skin irritation. Inhalation may cause irritation and it may be harmful if swallowed . No special precautions are necessary if used correctly .

Future Directions

The unique biological activities of Bisindolylmaleimide I HCl have stimulated great interest in medicinal chemistry programs . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets .

properties

IUPAC Name

3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2.ClH/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20;/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAMWNCMYJHGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423558
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisindolylmaleimide I HCl

CAS RN

176504-36-2
Record name Bisindolylmaleimide I, Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
S CRUZ - search.cosmobio.co.jp
Description: Water-soluble potent inhibitor of A-group PKCs (IC50= 8-20 nM); a less potent inhibitor of B-group PKCs (IC50= 210-700 nM); and a less potent inhibitor of a C-group PKC (…
Number of citations: 2 search.cosmobio.co.jp
CN Root, EG Wills, LSL McNair… - Journal of General …, 2000 - microbiologyresearch.org
Following binding to cell surface sialic acid, entry of influenza viruses into cells is mediated by endocytosis. Productive entry of influenza virus requires the low-pH environment of the …
Number of citations: 110 www.microbiologyresearch.org
DR Meldrum, JC Cleveland Jr… - American Journal …, 1996 - journals.physiology.org
… with chelerythrine and bisindolylmaleimide I-HCl, DP of Ry-… Chelerythrine and bisindolylmaleimide I-HCl infusion alone … Chelerythrine and bisindolylmaleimide I-HCl infusion …
Number of citations: 70 journals.physiology.org
Z Yang, T Zheng, J Wang, A Zhang, BT Altura… - Naunyn-Schmiedeberg's …, 1999 - Springer
… potent PKC antagonists (staurosporine and bisindolylmaleimide I HCl) and one selective antago… Post-cumulative addition of staurosporine or bisindolylmaleimide I HCl also significantly …
Number of citations: 109 link.springer.com
DR Meldrum, X Meng, BC Sheridan, RC McIntyre Jr… - Shock, 1998 - journals.lww.com
… 6976 and bisindolylmaleimide I-HCl had … bisindolylmaleimide I-HCl effectively inhibited both alveolar and peritoneal macrophage TNFa production. However, bisindolylmaleimide I-HCl …
Number of citations: 48 journals.lww.com
AJ Sansom, PF Smith, CL Darlington, R Laverty - Brain research, 2000 - Elsevier
… Bisindolylmaleimide I HCl (Bis I) is selective for PKC in the nM range in vitro (IC 50 =31 nM) [41] but will inhibit other protein kinases at much higher concentrations; for example, the IC …
Number of citations: 11 www.sciencedirect.com
JR Kapoor, CD Sladek - Journal of Neuroscience, 2000 - Soc Neuroscience
… The effect was blocked by PPADS, a protein kinase C inhibitor (bisindolylmaleimide I HCl), and actinomycin, an inhibitor of gene transcription. These data suggest that P 2X receptor …
Number of citations: 100 www.jneurosci.org
Z Yao, J Zhang, J Dai, ET Keller - Bone, 2001 - Elsevier
… Finally, preincubation with the protein kinase C inhibitor, bisindolylmaleimide I HCl (BIS), diminished ETOH-mediated PTK activity; whereas, preincubation with the protein kinase A …
Number of citations: 36 www.sciencedirect.com
S Lazareno, A Popham, NJM Birdsall - European journal of pharmacology, 1998 - Elsevier
… 1H-indol-3-yl]-3-(1H-indol-3-yl)maleimide, hydrochloride (bisindolylmaleimide I HCl), 2-[1-[2-(1-… a Pooled data from GF 109203X (bisindolylmaleimide I) and bisindolylmaleimide I HCl, a …
Number of citations: 12 www.sciencedirect.com
AW Hendricson, PS Guth - Hearing research, 2002 - Elsevier
… The protein kinase C inhibitor bisindolylmaleimide I-HCl (10–100 μM; n=3) and the cyclic-ADP ribose antagonist 8-Br-cyclic-ADP ribose (1–10 μM; n=3) had no effect on the response of …
Number of citations: 35 www.sciencedirect.com

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